4-ethynyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynyl-1H-pyrazole and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The ethynyl and amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed under basic or acidic conditions depending on the nature of the electrophile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of functional materials, such as dyes and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the ethynyl group, which may result in different reactivity and biological activity.
1-Ethyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic properties.
5-Amino-1-methyl-1H-pyrazole: Similar to 4-ethynyl-1-methyl-1H-pyrazol-5-amine but without the ethynyl substitution, affecting its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both an ethynyl and a methyl group on the pyrazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2169175-25-9 |
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Molecular Formula |
C6H7N3 |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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